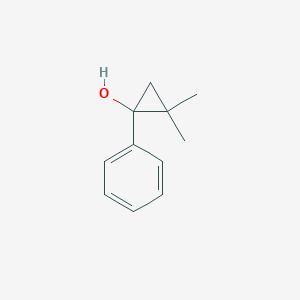

2,2-Dimethyl-1-phenylcyclopropan-1-ol

Description

Significance of Cyclopropanol (B106826) Scaffold in Organic Synthesis and Chemical Research

The cyclopropanol scaffold is a versatile and powerful tool in the arsenal (B13267) of synthetic chemists. These compounds are considered valuable three-carbon (C3) building blocks, capable of undergoing a diverse array of transformations. organic-chemistry.orgrsc.org The high ring strain (approximately 115 kJ/mol) of the cyclopropane (B1198618) ring is a key driver of their reactivity, facilitating ring-cleavage reactions under relatively mild conditions. nih.gov

This reactivity allows cyclopropanols to serve as synthons for homoenolates, which are key intermediates in the formation of 1,4-dicarbonyl compounds, or as precursors to β-keto radicals for carbon-carbon bond formation. chemicalbook.comrsc.org Furthermore, the cyclopropyl (B3062369) group itself is a key pharmacophore found in numerous pharmaceuticals and bioactive natural products. researchgate.netresearchgate.netgoogle.comacs.org Consequently, the development of synthetic methods utilizing the cyclopropanol scaffold is crucial for accessing complex molecular targets and for drug discovery campaigns. researchgate.netchemicalbook.com

Overview of Donor-Acceptor Cyclopropanes (DACs) and Their Reactivity

The reactivity of the cyclopropane ring can be significantly influenced by its substituents. A particularly important class is the Donor-Acceptor Cyclopropanes (DACs), which possess one or more electron-donating groups (D) and electron-withdrawing groups (A) on adjacent carbons. nih.gov This substitution pattern creates a polarized carbon-carbon bond within the ring, making it highly susceptible to cleavage. nih.gov

While 2,2-Dimethyl-1-phenylcyclopropan-1-ol does not fit the classic definition of a DAC with a distinct acceptor group, it is considered a "donor-activated" cyclopropane. organic-chemistry.org The hydroxyl group (and to a lesser extent, the phenyl group) acts as a strong electron-donating group, which significantly weakens the adjacent C1-C2 bond. This activation facilitates heterolytic or homolytic cleavage, often initiated by Lewis acids, electrophiles, or single-electron oxidants. organic-chemistry.org Upon ring opening, these activated cyclopropanes can generate versatile 1,3-dipole synthons, which are reactive intermediates used in a variety of cycloaddition reactions to form five-membered carbo- and heterocyclic rings. nih.gov

The general reactivity modes of such donor-activated cyclopropanes are summarized in the table below.

| Reaction Type | Initiator/Reagent | Key Intermediate | Typical Product |

|---|---|---|---|

| Heterolytic Ring Opening | Lewis or Brønsted Acids | Carbocation (e.g., β-carbonyl cation) | Ring-opened addition products, cyclobutanones |

| Homolytic Ring Opening | Single Electron Oxidants (e.g., Fe(III), Mn(III)) | β-Keto Radical | Radical addition products |

| (3+2) Cycloadditions | Lewis Acids with a dipolarophile (e.g., aldehydes, imines) | 1,3-Dipole (Zwitterion) | Five-membered heterocycles (e.g., tetrahydrofurans) |

| Rearrangements | Acid or Thermal Conditions | Allylic Cation | Ring-enlarged or isomerized products |

Specific Research Focus on this compound in Modern Organic Chemistry

While the broader classes of cyclopropanols and donor-acceptor cyclopropanes are well-documented, specific and extensive research focused exclusively on this compound is not widely prevalent in the published literature. However, its unique structure, combining several key functional motifs on a strained ring, makes it a highly compelling target for investigation in modern organic chemistry. Research on this molecule would likely focus on how the interplay between its distinct substituents governs the outcomes of cyclopropane ring-opening reactions.

The motivation for studying this compound stems from its potential to elucidate fundamental aspects of reaction mechanisms involving strained rings. The specific substitution pattern provides a unique platform to probe the balance of steric and electronic effects.

Influence of the gem-Dimethyl Group: The two methyl groups at the C2 position introduce significant steric hindrance, which can be expected to direct the stereochemical outcome of reactions. This substitution can also stabilize a positive charge that may develop at the adjacent C1 carbon during heterolytic ring cleavage, a phenomenon related to the Thorpe-Ingold effect. This could favor specific ring-opening pathways or rearrangement cascades that might not be observed in less substituted cyclopropanols.

Role of the Phenyl Group: The phenyl substituent at C1 is a crucial electronic feature. It can stabilize radical or cationic intermediates formed upon ring opening through resonance delocalization. This stabilization can lower the activation energy for certain transformations and enable reactions that would otherwise be inaccessible. Furthermore, the aromatic ring itself can serve as a reactive handle for subsequent modifications.

Combined Steric and Electronic Effects: The primary rationale for investigating this molecule is to understand how the combined steric bulk of the gem-dimethyl groups and the electronic-donating and stabilizing nature of the phenyl and hydroxyl groups collectively influence its reactivity. Studying its behavior under various conditions (acidic, oxidative, photochemical) would provide valuable insights into the competitive nature of different reaction pathways, such as direct ring-opening versus rearrangement, and help in the rational design of new synthetic methodologies.

Structure

3D Structure

Properties

CAS No. |

66448-76-8 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2,2-dimethyl-1-phenylcyclopropan-1-ol |

InChI |

InChI=1S/C11H14O/c1-10(2)8-11(10,12)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3 |

InChI Key |

BOZXJPAGHROXOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1(C2=CC=CC=C2)O)C |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of 2,2 Dimethyl 1 Phenylcyclopropan 1 Ol

Ring-Opening Reactions of 2,2-Dimethyl-1-phenylcyclopropan-1-ol and Cyclopropanols

Cyclopropanols, including this compound, are valuable synthetic intermediates primarily due to the inherent strain within their three-membered ring. This ring strain makes them susceptible to a variety of ring-opening reactions, which serve as powerful methods for constructing complex molecular architectures. nih.govnih.gov The cleavage of the carbon-carbon bonds within the cyclopropane (B1198618) ring can be controlled to produce a diverse range of functionalized acyclic and cyclic compounds. nih.govrsc.org These transformations are often initiated by electrophiles, nucleophiles, radicals, or transition metal catalysts, leading to the formation of key intermediates that can be trapped or undergo further reactions. nih.govnih.gov The reactivity and the ultimate product distribution are heavily influenced by the substitution pattern on the cyclopropane ring and the specific reaction conditions employed.

The cleavage of the C-C bond in cyclopropanols is a field of active research, with several distinct mechanistic pathways having been identified. nih.gov The primary modes of reactivity include acid-catalyzed ring-opening, homoenolate chemistry, and reactions proceeding through β-keto radical intermediates. nih.govscite.ai The specific pathway followed is dictated by the reagents and catalysts used, allowing for divergent synthesis from a single cyclopropanol (B106826) precursor. nih.gov

Heterolytic cleavage involves the breaking of a carbon-carbon bond where one fragment retains both electrons, leading to the formation of ionic intermediates. youtube.com In the context of cyclopropanol ring-opening, this pathway often generates zwitterionic species, which are molecules containing both a positive and a negative charge. This mode of cleavage is particularly prevalent in donor-acceptor cyclopropanes (DACs), where the ring is polarized by electron-donating and electron-withdrawing groups. snnu.edu.cn

The reaction is typically initiated by a Lewis acid, which coordinates to an electron-withdrawing group (the acceptor) or the hydroxyl group. This coordination enhances the polarization of the cyclopropane ring, facilitating nucleophilic attack and subsequent cleavage of a C-C bond. snnu.edu.cn The resulting intermediate is a 1,3-dipole or zwitterion, which can then react with various electrophiles or nucleophiles. For instance, the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with TaCl₅ in the presence of aldehydes proceeds through such intermediates. nih.govresearchgate.net Similarly, base-promoted ring-opening of certain cyclopropanes can proceed through the formation of a zwitterionic intermediate that subsequently reacts. uq.edu.aulnu.edu.cn Evidence for ion pair intermediates has been found in the fragmentation of cyclopropanes substituted with sensitive mechanistic probes, suggesting a heterolytic pathway. rsc.org

Table 1: Examples of Reactions Proceeding via Heterolytic Cleavage

| Cyclopropane Type | Catalyst/Reagent | Intermediate | Outcome | Reference(s) |

|---|---|---|---|---|

| Donor-Acceptor Cyclopropane | Lewis Acid (e.g., MgI₂, TaCl₅) | Zwitterion / 1,3-Dipole | (3+2) Cycloaddition, 1,3-Difunctionalization | snnu.edu.cnnih.gov |

| 1-Acetylcyclopropanecarboxamides | Lewis Base (e.g., DABCO) | Stable Zwitterion | Can be isolated or used in situ for further reactions | lnu.edu.cn |

| Glycal-derived gem-dibromocyclopropanes | Base (e.g., Sodium Alkoxide) | Zwitterionic/Carbene Intermediate | Ring-opened bromoalkene pyranosides | uq.edu.au |

Homolytic cleavage involves the symmetrical breaking of a C-C bond, where each fragment retains one of the bonding electrons, resulting in the formation of two radicals. youtube.comyoutube.com For cyclopropanols, this pathway is typically initiated by a single-electron transfer (SET) oxidant, such as manganese(III) or silver(I) salts. nih.govresearchgate.net The process begins with the oxidation of the cyclopropanol to a cyclopropyloxy radical. This radical intermediate is unstable and rapidly undergoes β-scission (ring-opening) to form a more stable β-keto alkyl radical. nih.govchemrxiv.org

These β-keto radicals are highly reactive intermediates that can be trapped by a variety of radical acceptors or participate in tandem cyclization reactions. nih.govnih.gov This strategy has been employed to synthesize complex molecules like phenanthridines and oxindoles by trapping the β-keto radical with isonitriles or acrylamides. nih.gov The generation of β-keto radicals from cyclopropanols provides a powerful method for forming C-C bonds at the β-position relative to the original hydroxyl group. nih.gov

Table 2: Generation and Reaction of β-Keto Radicals from Cyclopropanols

| Oxidant | Radical Acceptor | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Mn(acac)₃ | Biaryl isonitriles, N-aryl acrylamides | Phenanthridines, Oxindoles | Tandem radical cyclization, efficient C-C bond formation | nih.gov |

| AgNO₃/K₂S₂O₈ | Quinones | γ-Carbonyl quinones | Mild reaction conditions, synthesis of natural products | researchgate.net |

| Dual Photoredox/Nickel Catalysis | Katritzky Salts | β-Branched ketones | Isomerization of cyclopropyloxy radical to β-carbonyl radical | chemrxiv.org |

Donor-acceptor cyclopropanes (DACs) are a class of activated cyclopropanes substituted with both an electron-donating group (e.g., alkyl, aryl, -OR, -NR₂) and an electron-accepting group (e.g., ester, ketone, nitrile). acs.org This substitution pattern creates a polarized, weak C-C bond between the substituted carbons, making the ring highly susceptible to cleavage. nih.govacs.org The ring-opening of DACs is a versatile method for the synthesis of 1,3-bifunctional compounds. rsc.orgthieme-connect.com

The reaction is typically initiated by a Lewis or Brønsted acid, which activates the acceptor group and facilitates the cleavage of the vicinal C-C bond upon nucleophilic attack. snnu.edu.cnchemrxiv.org This process generates a zwitterionic intermediate that can be trapped by various nucleophiles and electrophiles, often leading to cycloaddition or annulation products. nih.govrsc.org The reactivity of DACs has been extensively exploited in the construction of diverse carbocyclic and heterocyclic scaffolds. nih.govthieme-connect.com While this compound is primarily a donor-activated cyclopropane due to the hydroxyl group, the principles of DAC reactivity are relevant to understanding its Lewis acid-catalyzed reactions where the phenyl and hydroxyl groups act as donors. rsc.org

The synthetic utility of cyclopropanol ring-opening reactions is greatly enhanced by the ability to control the regioselectivity (which bond breaks) and stereoselectivity (the three-dimensional arrangement of the resulting product). nih.govrsc.org These outcomes are determined by a combination of factors, including the substitution pattern on the cyclopropane ring, the nature of the catalyst, and the reaction conditions. nih.govgrafiati.com

The regioselectivity of ring cleavage in substituted cyclopropanols is a critical aspect of their chemistry. The bonds adjacent to the carbon bearing the hydroxyl group (C1) are termed vicinal (C1-C2 and C1-C3), while the bond opposite to it is the distal bond (C2-C3). The choice between cleaving a vicinal versus a distal bond is highly dependent on the reaction mechanism.

In many reactions, particularly those involving the formation of β-keto radicals or metallo-homoenolates, cleavage of one of the vicinal bonds (C1-C2 or C1-C3) is favored. nih.gov This is because the hydroxyl group at C1 directs the initial steps of the reaction, such as oxidation or coordination to a metal center. The subsequent cleavage occurs at the adjacent, most substituted, or electronically biased bond to generate the most stable intermediate. For donor-acceptor cyclopropanes, cleavage almost invariably occurs at the bond between the donor- and acceptor-substituted carbons (a vicinal bond), as this is the weakest bond in the ring. acs.org

Conversely, certain catalytic systems can promote the cleavage of the distal C-C bond. For example, Pd(0) catalysts have been shown to induce the direct oxidative addition into the distal C2-C3 bond of certain methylenecyclopropyl ketones, leading to a different set of products compared to other catalysts. nih.gov The regioselectivity can thus be tuned by the choice of catalyst, allowing for divergent synthetic pathways from a common cyclopropane starting material. nih.gov In the case of this compound, cleavage of the highly substituted vicinal C1-C2 bond is often expected, as it would lead to a stable tertiary radical or cationic intermediate.

Table 3: Factors Influencing Regioselectivity of Cyclopropanol Ring Cleavage

| Cleavage Site | Favored By | Mechanism/Intermediate | Example | Reference(s) |

|---|---|---|---|---|

| Vicinal (C1-C2) | SET Oxidants (Mn(III), Ag(I)), many transition metals (Pd, Cu) | β-Keto Radicals, Metallo-homoenolates | Oxidative additions to form β-substituted ketones | nih.govnih.gov |

| Vicinal (C1-C2) | Donor-Acceptor Substitution | Zwitterionic Intermediates | Nucleophilic ring-opening to 1,3-difunctionalized products | snnu.edu.cnacs.org |

| Distal (C2-C3) | Specific Catalysts (e.g., Pd(0)) | Oxidative Addition | Ring-opening cycloisomerization of alkylidenecyclopropyl ketones | nih.gov |

Regioselectivity and Stereoselectivity in Cyclopropanol Ring Opening

Retention and Inversion of Configuration at Stereocenters

The stereochemical outcome of ring-opening reactions of cyclopropanols is a critical aspect of their chemistry, providing insight into the underlying reaction mechanisms. Seminal work in the field, while not on this compound itself, has established general principles that are applicable. For instance, studies on optically active cyclopropanols have shown that the stereochemistry of the ring-opening is highly dependent on the reaction conditions. rsc.org

In acid-catalyzed ring-opening reactions , the process typically proceeds with retention of configuration at the carbon atom undergoing electrophilic attack. acs.org This is consistent with an SE2 (substitution, electrophilic, bimolecular) mechanism where the proton attacks the carbon-carbon bond, leading to a concerted cleavage and formation of the product without inversion of the stereocenter. acs.org

Conversely, base-catalyzed ring-opening reactions of cyclopropanols have been demonstrated to occur with inversion of configuration . rsc.orgacs.org This stereochemical outcome is indicative of a mechanism where the hydroxyl group is deprotonated, leading to a cyclopropoxide anion. The subsequent ring-opening is thought to proceed through a backside attack-like mechanism, resulting in the inversion of the stereocenter. acs.orgmedium.com This process, where the cleavage of the carbon-carbon bond is driven by the anionic oxygen, can be classified as an SE1-like reaction. acs.org The inversion of a stereogenic center is a well-documented phenomenon in nucleophilic substitution reactions, often referred to as a Walden inversion. wikipedia.org

Influence of Electrophilic Reagents and Single Electron Oxidants

The reactivity of this compound is significantly influenced by the presence of electrophilic reagents and single electron oxidants. These reagents can activate the cyclopropane ring, facilitating its cleavage and subsequent functionalization.

Electrophilic reagents can attack the electron-rich cyclopropane ring, leading to the formation of a carbocationic intermediate and subsequent ring-opening. The regioselectivity and stereoselectivity of this process are governed by the stability of the resulting carbocation. In the case of this compound, the phenyl group can stabilize a positive charge at the adjacent carbon atom, influencing the site of electrophilic attack.

Single electron oxidants offer an alternative pathway for the activation and ring-opening of aryl-substituted cyclopropanes. researchgate.net Upon single-electron transfer (SET) from the electron-rich aryl cyclopropane to the oxidant, a cation radical intermediate is formed. researchgate.netchemrxiv.org This radical cation is highly reactive and readily undergoes cleavage of the strained cyclopropane ring. chemrxiv.org This process is driven by the release of ring strain and the formation of a more stable radical species. The resulting open-chain radical can then be trapped by various nucleophiles, leading to a diverse range of functionalized products. researchgate.net The feasibility of the SET process is dependent on the oxidation potential of the cyclopropanol. chemrxiv.org Photoredox catalysis has emerged as a powerful tool for initiating such SET-based transformations of aryl cyclopropanes under mild conditions. researchgate.net

Specific Ring-Opening Transformations

The strained three-membered ring of this compound is susceptible to cleavage under a variety of conditions, leading to a range of linear and rearranged products. The specific outcome of these transformations is highly dependent on the nature of the catalyst and the reaction conditions employed.

Acid-Catalyzed Ring Opening Reactions

In the presence of acids, this compound can undergo ring-opening to form ketones. The reaction is initiated by the protonation of the hydroxyl group, followed by the departure of a water molecule to generate a carbocation. This carbocation can then undergo rearrangement and subsequent deprotonation to yield the final ketone product. The mechanism of this rearrangement is analogous to the pinacol (B44631) rearrangement of 1,2-diols. masterorganicchemistry.com The stability of the carbocationic intermediates plays a crucial role in determining the product distribution. The acid-catalyzed ring opening of cyclopropanols has been shown to proceed with retention of configuration at the carbon atom that is not part of the migrating bond. acs.org

Base-Promoted Ring Opening Reactions

Base-promoted ring-opening of cyclopropanols proceeds through the formation of a cyclopropoxide anion. This anion can then undergo a concerted ring-opening to form an enolate, which is subsequently protonated to yield a ketone. As mentioned previously, this process typically occurs with inversion of configuration at the carbon atom where the bond cleavage occurs. rsc.orgacs.org The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropane ring, with cleavage generally occurring at the most substituted carbon-carbon bond.

Lewis Acid-Mediated Ring Opening

Lewis acids can effectively catalyze the ring-opening of cyclopropanols by coordinating to the hydroxyl group, thereby increasing its leaving group ability. This activation facilitates the cleavage of a carbon-carbon bond in the cyclopropane ring to form a carbocationic intermediate, which can then undergo further transformations.

Nucleophilic Ring Opening Reactions

The reactivity of cyclopropanes, particularly those activated by donor and acceptor groups (D-A cyclopropanes), makes them amenable to nucleophilic ring-opening reactions. researchgate.net These reactions are driven by the release of the high ring strain (approximately 27.5 kcal/mol). nih.gov Methodologies for opening the three-membered ring are diverse, employing Lewis acids, Brønsted acids, transition metals, and organocatalysts to facilitate the reaction with nucleophiles. researchgate.net

| Cyclopropane Type | Catalyst/Conditions | Nucleophile | Resulting Product Class | Reference |

|---|---|---|---|---|

| Imidazolone-activated D-A Cyclopropanes | p-Toluenesulfonic acid | Alcohols | 1,3-Alkoxy-substituted acyclic compounds | researchgate.net |

| Carbohydrate Nitrocyclopropane (B1651597) | Base (for nucleophile generation) | Sodium thiophenoxide | 1-Nitro-2-C-(phenylthio)methyl acyclic compound | nih.gov |

| General Donor-Acceptor Cyclopropanes | Lewis Acid | Various Nucleophiles | 1,3-Bifunctional compounds | researchgate.net |

Organocatalytic Ring Opening (e.g., NHC-catalyzed)

Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has emerged as a powerful strategy for the ring-opening of cyclopropanes. acs.org NHCs can induce umpolung reactivity, and their application in the C-C bond cleavage of cyclopropanes has been pioneered for various transformations. acs.org For instance, NHC catalysis can facilitate the redox esterification of formylcyclopropanes through C-C bond cleavage. acs.org

More advanced applications involve cooperative catalysis systems. A dual photo/NHC co-catalyzed ring-opening C-C bond cleavage of cyclopropane enals has been developed, which is followed by a γ-alkylation with a halogenated compound via a radical pathway. acs.org This method results in γ-alkylated α,β-unsaturated esters. acs.org Another cooperative approach combines NHC and organophotoredox catalysis for the 1,3-difunctionalization of aryl cyclopropanes. This cascade reaction involves the ring-opening of the cyclopropane, followed by arylcarboxylation and acylation, proceeding through a radical/radical cross-coupling of a benzylic radical with an NHC-derived ketyl radical. nih.gov Theoretical studies suggest that the NHC catalyst alleviates the electronic density between the α and γ carbons, thereby facilitating the opening of the cyclopropane ring. rsc.org

| Substrate Type | Catalytic System | Key Transformation | Product Class | Reference |

|---|---|---|---|---|

| Cyclopropane Enals | Photo/NHC Co-catalysis | Ring-opening C-C cleavage and γ-alkylation | γ-Alkylated α,β-unsaturated esters | acs.org |

| Aryl Cyclopropanes | Cooperative NHC/Organophotoredox Catalysis | Ring-opening/arylcarboxylation/acylation cascade | γ-Aroyloxy ketones | nih.gov |

| Formylcyclopropanes | NHC Catalysis | Redox esterification via C-C cleavage | Varies | acs.org |

Rearrangement Reactions Involving this compound

Phenylcyclopropane systems, especially those with additional vinyl substituents, are precursors to a rich variety of thermal rearrangement reactions. The release of ring strain provides a potent thermodynamic driving force for these transformations. nih.govacs.org Suitably substituted 1,1-divinyl-2-phenylcyclopropanes, for example, can undergo a range of thermal rearrangements including the vinylcyclopropane (B126155) rearrangement, a tandem aromatic Cope-ene rearrangement, and retro-ene reactions, often within an accessible temperature range. acs.org

Thermal Rearrangements of Phenylcyclopropane Systems

The archetypal thermal rearrangement of vinylcyclopropanes is their conversion to cyclopentenes, which often requires high temperatures (300 °C or more). nih.gov However, the presence of other functional groups and specific substitution patterns, as seen in phenylcyclopropane systems, can enable a cascade of rearrangements at more moderate temperatures. nih.govacs.org

Divinylcyclopropane Rearrangements to Vinylcyclopentenes

The divinylcyclopropane rearrangement is a well-studied isomerization of a 1,2-divinylcyclopropane into a cycloheptadiene. wikipedia.org This process is conceptually related to the Cope rearrangement and is highly favored due to the significant release of ring strain. wikipedia.org In the case of 1,1-divinyl-2-phenylcyclopropanes, a related but distinct vinylcyclopropane rearrangement occurs, where one of the vinyl groups participates in the rearrangement to form a five-membered ring, while the other acts as a substituent. This process yields vinylcyclopentenes. nih.govacs.org For instance, the thermal rearrangement of an N,N-diallyl-2-phenyl-1-vinylcyclopropane-1-carboxamide resulted in a vinylcyclopentene as a minor product, formed through a regioselective migration to the more substituted cyclopropane carbon (the one bearing the amide and phenyl groups). nih.govacs.org

Aromatic Cope Rearrangements and Ene Reactions

A more complex pathway available to 1,1-divinyl-2-phenylcyclopropanes involves a tandem sequence initiated by an aromatic Cope rearrangement. acs.org The Cope rearrangement is a acs.orgacs.org-sigmatropic rearrangement of 1,5-dienes. wikipedia.org In an aromatic Cope rearrangement, one of the double bonds is part of an aromatic system. nih.gov For 1,1-divinyl-2-phenylcyclopropanes, this involves the phenyl ring and one of the vinyl groups, leading to a dearomatized exomethylene cyclohexadiene intermediate. nih.govacs.org This highly reactive intermediate is not typically isolated as it rapidly undergoes a subsequent intramolecular ene reaction. acs.orgnih.gov The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a double or triple bond (the enophile). wikipedia.orglibretexts.org This irreversible ene reaction step rearomatizes the system and leads to the formation of deeply rearranged, often complex tricyclic spirolactam structures. nih.govacs.org

Retro-ene Pathways and Subsequent Tautomerization/Claisen Rearrangements

The conversion of the carbonyl group in certain phenylcyclopropane derivatives to an alcohol or ether introduces another possible reaction channel: the retro-ene pathway. nih.govacs.org The retro-ene reaction is the reverse of the ene reaction and often occurs when a thermodynamically stable molecule can be eliminated. wikipedia.org In the case of a 1,1-divinyl-2-phenylcyclopropane derivative containing an alcohol, a retro-ene reaction can occur to form an enol intermediate, which then tautomerizes to the corresponding aldehyde. nih.gov If the substrate is an allyl ether, it possesses the functionality to undergo all three types of thermal rearrangements: the aromatic Cope-ene, the vinylcyclopropane, and the retro-ene. Heating such an allyl ether can lead to a mixture of products, including an aldehyde formed via a retro-ene reaction followed by a Claisen rearrangement. nih.gov

| Rearrangement Type | Key Intermediate/Transition State | Final Product Class | Reference |

|---|---|---|---|

| Vinylcyclopropane Rearrangement | Diradical or concerted transition state | Vinylcyclopentenes | nih.govacs.org |

| Aromatic Cope-Ene Tandem Reaction | Exomethylene cyclohexadiene | Tricyclic spirolactams | nih.govacs.orgnih.gov |

| Retro-Ene Reaction | Enol intermediate | Aldehydes (via tautomerization) or other rearranged products (via Claisen) | nih.gov |

Metal-Catalyzed Stereochemical Isomerization of Cyclopropanols

Metal catalysts play a crucial role in the stereochemical isomerization of cyclopropanols, facilitating the conversion between cis and trans isomers. These transformations are significant as they allow access to diastereoisomers that may be less accessible through direct synthesis. acs.orgacs.org

Recent studies have demonstrated that silver(I) salts can effectively catalyze the isomerization of cis-1,2-disubstituted cyclopropanols to their more thermodynamically stable trans-isomers. acs.orgacs.org This catalytic process is notable for its ability to proceed under mild conditions. acs.org

The mechanism is believed to involve the formation of silver homoenolates as key intermediates. acs.orgacs.org While various silver(I) salts, including silver nitrate (B79036) and trifluoroacetate, can catalyze the reaction, silver triflate (AgOTf) in dichloromethane (B109758) (DCM) has been shown to provide the trans-cyclopropanol as the major product. acs.org The reaction is generally carried out at room temperature and requires protection from light. acs.org

Experimental evidence suggests that the isomerization is both enantiospecific and reversible, with the equilibrium favoring the formation of the more stable trans product. acs.org The involvement of a radical pathway has been investigated, but experiments conducted in the presence of TEMPO (a radical scavenger) suppressed the isomerization, indicating that a radical mechanism is less likely to be the primary pathway. acs.org

Table 1: Effect of Silver(I) Catalysts on Isomerization

| Catalyst | Solvent | Yield of trans-isomer |

|---|---|---|

| AgNO₃ | Toluene | Low |

| AgN(Tf)₂ | Toluene | Low |

| AgTFA | Toluene | Low |

| AgOTf | Toluene | Low |

Titanium(IV) compounds, particularly in the presence of a Lewis acid, can also mediate the isomerization of cyclopropanols. cdnsciencepub.comdntb.gov.ua This rearrangement is mechanistically distinct from the silver-catalyzed pathway and involves the reversible opening of the cyclopropane ring. cdnsciencepub.comdntb.gov.ua

The key step in the titanium(IV)-mediated isomerization is the formation of a β-titanaketone intermediate. cdnsciencepub.comdntb.gov.ua This occurs through the cleavage of the C1-C2 bond of the cyclopropanol ring upon coordination with the titanium(IV) center. This ring-opening is reversible, and the subsequent ring-closure can lead to the formation of different stereoisomers of the cyclopropanol. cdnsciencepub.com The use of a more Lewis acidic titanium species, such as Cl₂Ti(O-i-Pr)₂, can catalyze this reaction even without the addition of another Lewis acid like BF₃·OEt₂. dntb.gov.ua The equilibrium of the titanium cyclopropoxides ultimately dictates the final ratio of the isomeric cyclopropanols. cdnsciencepub.com

Titanium(IV)-Mediated Cyclopropanol-to-Cyclopropanol Isomerization

Cationic Cyclopropyl (B3062369)–Allyl Rearrangements

Under acidic conditions, this compound can undergo cationic rearrangements. Protonation of the hydroxyl group followed by the loss of water generates a cyclopropyl cation. This highly strained carbocation can then rearrange to a more stable allylic cation. This rearrangement involves the cleavage of a cyclopropane bond adjacent to the cationic center, leading to the formation of an open-chain unsaturated ketone. The specific product formed depends on which of the cyclopropane bonds is cleaved and the subsequent migration of substituents.

Ring Expansion Reactions via Semipinacol Rearrangements

Semipinacol rearrangements provide a pathway for the ring expansion of cyclopropanols to form cyclobutanones. organic-chemistry.org This type of rearrangement is a valuable transformation in organic synthesis for constructing four-membered rings. nih.gov

In the case of this compound, the reaction is typically initiated by the activation of the hydroxyl group. This can be achieved through protonation with a Brønsted acid or coordination to a Lewis acid. The activated hydroxyl group then departs, leading to the formation of a carbocation. A subsequent 1,2-alkyl shift, involving one of the methyl groups or the phenyl group, from the adjacent carbon results in the expansion of the three-membered ring to a four-membered ring, yielding a substituted cyclobutanone (B123998). organic-chemistry.org The regioselectivity of the rearrangement is influenced by the migratory aptitude of the substituents.

These rearrangements are powerful tools for creating quaternary carbon centers, which are common motifs in natural products and pharmaceuticals. nih.gov The stereochemistry of the starting cyclopropanol can influence the stereochemical outcome of the cyclobutanone product. researchgate.net

Other Transformative Reactions of this compound

Beyond the aforementioned rearrangements and isomerizations, this compound can participate in a variety of other transformations. For instance, reactions involving the cleavage of the cyclopropane ring can be initiated by various reagents. Lewis acids, such as TaCl₅, can promote the ring-opening of related dimethyl 2-phenylcyclopropane-1,1-dicarboxylates, leading to the formation of chlorinated products. mdpi.com While this specific substrate is different, it highlights the general reactivity of the phenyl-substituted cyclopropane ring towards electrophilic cleavage.

Oxidative ring-opening reactions are also possible, potentially leading to the formation of β-functionalized ketones. These transformations often proceed through radical intermediates and can be catalyzed by photoredox systems. researchgate.net

Catalytic Carbon-Carbon Bond-Forming Reactions

Catalytic methods that proceed via the ring-opening of cyclopropanols are powerful tools in organic synthesis for the construction of carbon-carbon bonds. These reactions often lead to the formation of functionalized ketone derivatives.

Copper-catalyzed cross-coupling reactions of cyclopropanols provide an effective route for the formation of C(sp³)–C(sp³) bonds. These reactions typically involve the ring-opening of the cyclopropanol to form a β-keto radical or a copper homoenolate intermediate, which then couples with a suitable partner. A notable example is the cross-coupling with (fluoro)alkyl halides. nih.gov

This transformation is advantageous due to its mild reaction conditions and broad functional group tolerance. The general mechanism is believed to involve a radical process, where the copper catalyst facilitates the ring-opening of the cyclopropanol and subsequent coupling with the alkyl halide. nih.gov While specific studies detailing the use of this compound were not identified, the reaction is known to be effective for a range of aryl-substituted cyclopropanols.

Below is a representative table of reaction conditions for the copper-catalyzed cross-coupling of aryl-substituted cyclopropanols with alkyl halides, which would be applicable to this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type |

| CuI | 1,10-Phenanthroline | K₂CO₃ | Acetonitrile | 80 | (Fluoro)alkyl halides | β-(Fluoro)alkylated ketones |

Data derived from studies on analogous aryl-substituted cyclopropanols.

The palladium-catalyzed ring-opening cross-coupling of cyclopropanols with acyl chlorides represents a potential pathway for the synthesis of 1,4-dicarbonyl compounds. This transformation would likely proceed through the formation of a palladium homoenolate intermediate upon ring-opening of the cyclopropanol. This intermediate could then undergo a cross-coupling reaction with an acyl chloride.

However, a thorough review of the scientific literature did not yield specific examples or established methodologies for the palladium-catalyzed ring-opening cross-coupling of this compound with acyl chlorides. While palladium catalysis is extensively used for various cross-coupling reactions, its application to this particular transformation of cyclopropanols appears to be an area that is not yet widely explored or documented.

Radical-Mediated Transformations of Cyclopropyl Systems

The strained C-C bonds of the cyclopropane ring in this compound are susceptible to cleavage under radical conditions. The generation of a β-keto radical through the single-electron oxidation and ring-opening of the cyclopropanol is a key step in these transformations. These highly reactive intermediates can be trapped in various ways to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

One prominent example is the Mn(III)-mediated oxidative ring-opening of cyclopropanols. In this process, a manganese(III) species, such as manganese(III) acetylacetonate, acts as a one-electron oxidant to initiate the formation of the β-keto radical. This radical can then participate in tandem cyclization reactions with suitable acceptors, such as biaryl isonitriles or N-aryl acrylamides, to construct complex molecular scaffolds like phenanthridines and oxindoles in a single step. nih.gov

The general mechanism involves the oxidation of the cyclopropanol to generate an oxygen-centered radical, which rapidly undergoes ring-opening to form the more stable β-keto carbon-centered radical. This radical then adds to a radical acceptor, and the resulting radical intermediate undergoes further cyclization and oxidation to yield the final product. nih.gov

The table below summarizes the general conditions for such radical-mediated transformations of aryl-substituted cyclopropanols.

| Oxidant | Radical Acceptor | Solvent | Temperature (°C) | Product Type |

| Mn(acac)₃ | Biaryl isonitriles | tert-Butyl alcohol | 26 | Substituted phenanthridines |

| Mn(acac)₃ | N-Aryl acrylamides | tert-Butyl alcohol | 26 | Substituted oxindoles |

Data is based on general procedures for aryl-substituted cyclopropanols.

Spectroscopic and Computational Investigations of 2,2 Dimethyl 1 Phenylcyclopropan 1 Ol

Advanced Spectroscopic Characterization of 2,2-Dimethyl-1-phenylcyclopropan-1-ol

A multi-technique spectroscopic approach is essential for the unambiguous characterization of this compound. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information regarding the connectivity, functional groups, and molecular mass of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The phenyl protons would typically appear as a complex multiplet in the aromatic region (δ 7.2-7.5 ppm). The hydroxyl proton would give rise to a singlet whose chemical shift is variable and dependent on concentration and solvent. The two methyl groups, being diastereotopic due to the adjacent chiral center (C1), are expected to appear as two distinct singlets. The geminal protons on the C3 carbon of the cyclopropane (B1198618) ring would also be diastereotopic, appearing as two doublets due to coupling with each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. Distinct signals would be observed for the quaternary carbons (C1 and C2 of the cyclopropane ring), the phenyl carbons, the two methyl carbons, and the methylene (B1212753) carbon (C3) of the cyclopropyl (B3062369) ring. The chemical shifts of the cyclopropyl carbons would be in the characteristic upfield region for strained rings.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.20 - 7.50 | Multiplet | 125.0 - 145.0 |

| OH | Variable | Singlet | - |

| C3-H (cis to phenyl) | ~0.8 - 1.0 | Doublet | ~15.0 - 25.0 |

| C3-H (trans to phenyl) | ~1.1 - 1.3 | Doublet | - |

| CH₃ (cis to phenyl) | ~1.0 - 1.2 | Singlet | ~20.0 - 30.0 |

| CH₃ (trans to phenyl) | ~1.2 - 1.4 | Singlet | ~20.0 - 30.0 |

| C1 (quaternary) | - | - | ~60.0 - 75.0 |

| C2 (quaternary) | - | - | ~25.0 - 40.0 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the phenyl group would appear just above 3000 cm⁻¹, while the C-H stretches of the methyl and cyclopropyl groups would be observed just below 3000 cm⁻¹. The presence of the cyclopropane ring itself is often indicated by a characteristic C-H stretching absorption near 3050 cm⁻¹. acs.orgacs.org Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region. rsc.org

Expected Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Cyclopropyl C-H Stretch | ~3050 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch | 1000 - 1260 | Strong |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula. For this compound (C₁₂H₁₆O), the molecular weight is 176.25 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 176. A common fragmentation pathway for alcohols is the loss of a water molecule, which would lead to a peak at m/z = 158. Cleavage of the cyclopropane ring and subsequent rearrangements could lead to various other fragment ions, with a prominent peak likely corresponding to the stable benzoyl cation (C₆H₅CO⁺) at m/z = 105 or a related phenyl-containing fragment.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions. As of this writing, a search of the crystallographic literature did not yield a solved crystal structure for this compound. If such a study were to be conducted, it would provide invaluable information on the conformation of the phenyl group relative to the cyclopropane ring and details of the hydrogen-bonding network in the crystal lattice.

The unique structure of phenyl-substituted cyclopropanes makes them interesting substrates for mechanistic studies, particularly for reactions involving the opening of the strained cyclopropyl ring. nih.govnih.gov Advanced spectroscopic techniques can be employed to observe the short-lived intermediates that govern these reaction pathways.

Time-resolved spectroscopy, particularly nanosecond or picosecond laser flash photolysis (LFP), is a powerful technique for studying the dynamics of photochemical and photophysical processes. wikipedia.orgunimelb.edu.auedinst.com In the context of this compound, LFP could be used to study the behavior of transient species formed upon photoexcitation. acs.org

For instance, excitation of the phenyl chromophore could lead to the formation of excited singlet and triplet states. Furthermore, if a reaction is initiated that leads to the formation of a radical at the C1 position (e.g., through hydrogen abstraction from the hydroxyl group followed by rearrangement), this would generate a cyclopropylcarbinyl radical. Time-resolved spectroscopy allows for the direct observation of such radicals and the measurement of their reaction kinetics. acs.orgacs.org The ring-opening of cyclopropylcarbinyl radicals is a well-known ultrafast process that serves as a "radical clock," and LFP studies on this system could provide insight into how the phenyl and dimethyl substituents affect the rate and regioselectivity of this ring-opening reaction. nih.govacs.org These studies are crucial for understanding the mechanisms of reactions involving phenylcyclopropane derivatives. acs.org

Advanced Spectroscopic Techniques for Mechanistic Studies

Synchrotron-Based Spectroscopy (XAS, XPS) for Element-Specific Analysis

There are no available studies in the searched scientific literature that have employed synchrotron-based techniques like X-ray Absorption Spectroscopy (XAS) or X-ray Photoelectron Spectroscopy (XPS) to analyze this compound. Such studies would be invaluable for providing element-specific information about the electronic structure and chemical environment of the atoms within the molecule. For instance, XAS at the oxygen K-edge could probe the unoccupied molecular orbitals and provide insights into the nature of the hydroxyl group's bonding. XPS would be capable of determining the core-level binding energies of the carbon and oxygen atoms, offering information about their oxidation states and local chemical environments.

Surface-Enhanced Raman Spectroscopy (SERS) for Molecular-Level Studies

No published research could be found that applies Surface-Enhanced Raman Spectroscopy (SERS) to the study of this compound. SERS is a highly sensitive vibrational spectroscopy technique that could provide detailed information about the molecule's adsorption behavior on metallic surfaces and reveal subtle molecular-level structural details. A SERS investigation could potentially identify the orientation of the molecule on a plasmonically active substrate and enhance the Raman signals of specific vibrational modes, aiding in a more complete vibrational assignment.

Computational Chemistry Approaches to this compound Reactivity

Density Functional Theory (DFT) Studies

A thorough search of computational chemistry literature did not uncover any specific Density Functional Theory (DFT) studies focused on this compound. DFT has become a powerful tool for investigating the structure, properties, and reactivity of organic molecules.

Without specific DFT studies, there are no published optimized geometries for reactants, intermediates, or transition states involving this compound. Such calculations would provide precise bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's three-dimensional structure and steric properties.

The elucidation of reaction pathways and the mapping of energy profiles for reactions involving this compound have not been reported. DFT calculations would be instrumental in modeling potential reaction mechanisms, for example, the acid-catalyzed opening of the cyclopropane ring, by calculating the energies of stationary points along the reaction coordinate and determining activation barriers.

Detailed analyses of the electronic structure and bonding, for instance, through the calculation of the Electron Localization Function (ELF), have not been performed for this compound. An ELF analysis would offer a quantitative description of the electron pairing and localization, providing insights into the nature of the covalent bonds within the strained cyclopropane ring and the phenyl substituent.

Molecular Orbital (MO) Analysis

Molecular orbital theory provides a sophisticated model for understanding the electronic structure and reactivity of molecules. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can gain significant insights into the chemical behavior of this compound.

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical transformations.

For aryl-substituted alcohols, the HOMO is typically associated with the π-system of the phenyl group, while the LUMO is often a π* orbital of the same aromatic ring. In the case of this compound, the presence of the cyclopropyl ring and the hydroxyl group can influence the energies of these frontier orbitals. The strained cyclopropyl ring, with its unique Walsh orbitals, can interact with the phenyl π-system, modulating the electronic properties.

| Parameter | Energy (eV) - Representative Data for an Analogous Aryl Alcohol |

|---|---|

| HOMO Energy | -8.98 |

| LUMO Energy | -0.31 |

| HOMO-LUMO Gap (ΔE) | 8.67 |

The reactivity of this compound, particularly in reactions like ring-opening, is heavily influenced by the nature of its frontier orbitals. The distribution of electron density in the HOMO indicates the most likely sites for electrophilic attack, while the LUMO's topology points to the probable sites for nucleophilic attack.

The regiochemistry of the cyclopropane ring-opening is a direct consequence of the molecule's electronic structure and the topology of its molecular orbitals. In acid-catalyzed or electrophilic ring-opening reactions, the initial step often involves the protonation of the hydroxyl group, followed by the cleavage of a carbon-carbon bond in the cyclopropyl ring. The decision of which bond to break is governed by the stability of the resulting carbocation intermediate.

For this compound, two primary pathways for ring-opening can be envisioned:

Cleavage of the C1-C2 bond: This would lead to a tertiary carbocation stabilized by the adjacent phenyl group. The phenyl group can delocalize the positive charge through resonance, making this a favorable pathway.

Cleavage of the C2-C3 bond: This would result in a less stable primary carbocation.

Computational studies on similar substituted cyclopropanes have shown that the bond that is most likely to cleave is often the one that leads to the most stable intermediate. The presence of the phenyl group at C1 strongly favors the cleavage of the C1-C2 bond to form a benzylic carbocation. The two methyl groups at C2 also contribute to the stability of the potential carbocation at C1 through hyperconjugation.

The orbital interactions in the transition state of the ring-opening reaction are critical. The alignment of the breaking C-C bond's sigma orbital with the p-orbitals of the developing carbocation and the phenyl ring determines the stereochemical outcome of the reaction. Mechanistic investigations and computational studies on related systems have revealed that the alkoxy functionality is key for selective bond breaking. rsc.org

Calculation of Thermodynamic and Kinetic Parameters

Computational chemistry provides powerful tools to calculate the thermodynamic and kinetic parameters of chemical reactions, offering a deeper understanding of their feasibility and rates. For the ring-opening of this compound, these calculations can predict the most likely reaction pathways and the conditions required for them to occur.

The activation energy (ΔG‡) represents the energy barrier that must be overcome for a reaction to proceed, while the reaction enthalpy (ΔH) indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). Density Functional Theory (DFT) calculations are commonly employed to determine these parameters for complex organic reactions. aps.orgacs.org

For the acid-catalyzed ring-opening of this compound, the reaction proceeds through a series of steps, each with its own activation energy and enthalpy change. The rate-determining step is the one with the highest activation energy. Computational studies on the ring-opening of related cyclopropyl systems provide insights into the expected energy profiles. researchgate.net For example, DFT calculations on the ring-opening of cyclopropyldiol derivatives have shown that the activation free energies for such processes are accessible at room temperature. acs.org

| Reaction Pathway | Calculated Parameter | Value (kcal/mol) - Representative Data for an Analogous System |

|---|---|---|

| Pathway A: C1-C2 Bond Cleavage | Activation Free Energy (ΔG‡) | 18.7 |

| Reaction Enthalpy (ΔH) | -15.2 | |

| Pathway B: C1-C3 Bond Cleavage | Activation Free Energy (ΔG‡) | 25.9 |

| Reaction Enthalpy (ΔH) | -10.5 |

The data for the analogous system clearly indicates that Pathway A, leading to the more stable benzylic carbocation, has a significantly lower activation energy, making it the kinetically favored pathway. The negative reaction enthalpies for both pathways suggest that the ring-opening process is thermodynamically favorable due to the release of ring strain.

In the transition state of the ring-opening reaction, there is a significant redistribution of charge. As the C-C bond breaks and a carbocation begins to form, positive charge develops on one of the carbon atoms. If other charged or partially charged groups are present in the molecule, electrostatic interactions can play a crucial role in determining the stability of the transition state and, consequently, the reaction pathway.

In the case of this compound, after protonation of the hydroxyl group, the resulting oxonium ion carries a positive charge. As the ring opens to form a carbocation, there will be a repulsive electrostatic interaction between the developing positive charge on the carbon and the positive charge on the oxygen. This charge-charge repulsion can destabilize the transition state. However, the extent of this destabilization depends on the distance between the two charges. Computational studies have shown that such repulsive effects can influence the regioselectivity of ring-opening reactions in related systems.

Implicit Solvation Models in Computational Studies

Chemical reactions are typically carried out in a solvent, and the solvent can have a profound effect on the reaction mechanism, rates, and equilibria. Explicitly modeling every solvent molecule in a computational simulation is computationally very expensive. Implicit solvation models, also known as continuum solvation models, offer a computationally efficient alternative by representing the solvent as a continuous medium with a specific dielectric constant. researchgate.net

These models create a cavity in the dielectric continuum that corresponds to the shape of the solute molecule. The solute's charge distribution polarizes the surrounding medium, and the electrostatic interaction between the solute and the polarized continuum is calculated to estimate the solvation energy. This approach allows for the inclusion of bulk solvent effects on the energies of reactants, transition states, and products.

Several implicit solvation models are commonly used, including the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). These models have been successfully applied in numerous computational studies of reaction mechanisms in solution. For the study of the ring-opening of this compound, an implicit solvation model would be essential to obtain realistic energy profiles, as the charged intermediates and transition states are expected to be significantly stabilized by a polar solvent.

Applications of 2,2 Dimethyl 1 Phenylcyclopropan 1 Ol As a Synthetic Intermediate

Construction of Carbo- and Heterocyclic Compounds

The unique reactivity of the cyclopropanol (B106826) moiety enables its use in the synthesis of various cyclic structures. The ring-opening of these compounds, often promoted by acid, base, or transition metals, generates reactive intermediates that can undergo subsequent cyclization reactions to form larger carbo- and heterocyclic systems.

The phenylcyclopropane framework is a key precursor for the synthesis of polycyclic aromatic systems like tetrahydronaphthalenes. Research has demonstrated that reactions involving 2-arylcyclopropane-1,1-dicarboxylates, compounds structurally related to 2,2-dimethyl-1-phenylcyclopropan-1-ol, can yield substituted tetrahydronaphthalene derivatives. For instance, the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of tantalum(V) chloride (TaCl₅) leads to the formation of substituted 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates. researchgate.net This process involves the opening of the cyclopropane (B1198618) ring followed by an intramolecular cyclization, representing a powerful method for constructing the tetrahydronaphthalene core. researchgate.net These polycyclic structures are valuable intermediates in the preparation of pharmaceutically active agents, such as selective estrogen receptor modulators (SERMs). googleapis.com

Table 1: Example of Tetrahydronaphthalene Synthesis from a Phenylcyclopropane Derivative

| Starting Material | Reagents | Product | Key Transformation |

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Aromatic Aldehydes, TaCl₅ | Substituted 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate | Cyclopropane ring-opening and intramolecular cyclization |

This table illustrates a representative reaction for forming polycyclic systems from phenylcyclopropane precursors. researchgate.net

One of the most common applications of cyclopropanols in synthesis is their isomerization to form functionalized carbonyl compounds. The ring-opening of cyclopropanol intermediates is a well-established method for the stereoselective synthesis of α-methyl and α-alkyl ketones. rsc.org This transformation can be catalyzed under mild, regioselective conditions. rsc.org The cleavage of the cyclopropane ring can also be achieved through oxidation. For example, a manganese-catalyzed ring cleavage of 1-substituted cyclopropanols using molecular oxygen can produce α,β-epoxy ketones in good yields. researchgate.net The versatility of cyclopropanols as precursors to carbonyl compounds makes them valuable intermediates in synthetic organic chemistry. nih.gov

Asymmetric Synthesis of Chiral Molecules

Cyclopropanols are powerful tools in asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral molecule. rsc.orgresearchgate.net Enantiomerically enriched cyclopropanols can undergo stereospecific ring-opening reactions, transferring their chirality to the resulting product. rsc.org This strategy is particularly effective for creating stereocenters in acyclic systems. rsc.org

Recent advances in the stereoselective synthesis of polysubstituted cyclopropanes have provided access to these strained rings with high diastereo- and enantiomeric purity. nih.govacs.org The subsequent, selective carbon-carbon bond cleavage of these chiral cyclopropanol intermediates has become a paradigm for synthesizing stereodefined acyclic molecules. nih.govacs.org

Pioneering work demonstrated that the ring-opening of an optically active cyclopropanol can proceed with either inversion or retention of configuration at the stereocenter, depending on whether the reaction is conducted in aqueous base or acid, respectively. rsc.org This control over the stereochemical outcome is crucial for the synthesis of chiral α-alkyl ketones and other acyclic molecules where the stereocenter is prone to racemization. rsc.org This approach has been successfully applied to the total synthesis of several natural products, showcasing its power as a strategic tool in organic synthesis. nih.govacs.org

Table 2: Stereochemical Control in Cyclopropanol Ring-Opening

| Reaction Condition | Stereochemical Outcome at C-2 | Product Type |

| Aqueous Acid | Retention of configuration | Chiral β-functionalized carbonyl compound |

| Aqueous Base | Inversion of configuration | Chiral β-functionalized carbonyl compound |

This table summarizes the influence of reaction conditions on the stereochemical outcome of ring-opening reactions of chiral cyclopropanols. rsc.org

Enabling Molecular Scaffolds for Advanced Organic Synthesis

In modern organic synthesis, molecular scaffolds are core structures that serve as carriers for diverse, covalently attached functional groups. mdpi.com These scaffolds provide a foundation for creating complex, often three-dimensional, molecules with specific functions, which is of great interest in medicinal chemistry and materials science. mdpi.comnih.gov

The ability of this compound and related compounds to undergo controlled ring-opening and rearrangement reactions makes them excellent starting points for generating novel molecular scaffolds. The transformation of a compact, three-membered ring into a functionalized linear chain or a more complex polycyclic system allows for significant structural diversification from a single precursor. For example, domino reactions initiated from simple cyclic starting materials can lead to the one-pot synthesis of topologically unique, chiral, cage-like molecules such as noradamantanes. nih.gov These intricate 3D structures, which can be generated with multiple, well-defined chiral centers, serve as valuable building blocks for drug design and illustrate the potential of using simple cyclic precursors as a basis for advanced molecular scaffolds. nih.gov

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Transformations of 2,2-Dimethyl-1-phenylcyclopropan-1-ol

The development of innovative catalytic systems is paramount to harnessing the synthetic utility of this compound. Future research will likely focus on catalysts that can selectively activate and transform this strained alcohol. A primary area of investigation will be the use of transition metal catalysts, including but not limited to those based on silver, rhodium, palladium, and copper, to promote ring-opening, rearrangement, and cross-coupling reactions. For instance, silver-catalyzed isomerizations of similar cyclopropanols have been reported to yield valuable intermediates. acs.org The exploration of bimetallic catalytic systems and the design of novel ligand architectures will be crucial in controlling the regio- and stereoselectivity of these transformations.

Furthermore, the application of photocatalysis and electrocatalysis represents a burgeoning field of research. These methods offer the potential for milder reaction conditions and unique reactivity patterns that are not accessible through traditional thermal methods. The development of photocatalysts that can engage with the alcoholic functionality or the cyclopropyl (B3062369) ring of this compound could lead to novel carbon-carbon and carbon-heteroatom bond-forming reactions.

Development of New Stereoselective Methodologies for Functionalization

The creation of chiral molecules with high stereocontrol is a central goal of modern organic synthesis. Future efforts in the study of this compound will undoubtedly concentrate on the development of new stereoselective functionalization methods. Given the pro-chiral nature of the molecule upon ring-opening, enantioselective catalysis will be a key focus. The design of chiral ligands for transition metal catalysts that can differentiate between the enantiotopic faces of the ring-opened intermediate will be a significant challenge and a major area of opportunity.

Recent advancements in the stereoselective functionalization of other strained-ring systems, such as azetidines and cyclobutanes, through polar radical crossover reactions, highlight potential avenues for exploration. nih.govchemrxiv.org Adapting these methodologies to this compound could provide access to a wide range of stereodefined products. Moreover, organocatalysis, employing small organic molecules as catalysts, presents a powerful alternative to metal-based systems for achieving high levels of stereoselectivity.

Advanced Computational Modeling for Predictive Reactivity and Mechanism Discovery

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and predicting chemical reactivity. The application of advanced computational modeling, such as Density Functional Theory (DFT) and ab initio methods, to the reactions of this compound will be instrumental in accelerating the discovery of new transformations.

These computational studies can elucidate the intricate electronic and steric factors that govern the regioselectivity and stereoselectivity of its reactions. By modeling transition states and reaction pathways, researchers can rationally design experiments, optimize reaction conditions, and even predict the outcomes of novel catalytic systems before they are tested in the laboratory. This predictive power will significantly reduce the empirical nature of catalyst and reaction development.

Integration of In-Situ Spectroscopic Techniques for Real-Time Mechanistic Insights

A detailed understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. The integration of in-situ spectroscopic techniques will provide invaluable real-time insights into the transformations of this compound. Techniques such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the formation and consumption of reactants, intermediates, and products as the reaction progresses. geochemicalperspectivesletters.orgfrontiersin.org

These techniques allow for the direct observation of transient species and the elucidation of catalytic cycles. For example, in-situ X-ray Absorption Spectroscopy (XAS) can provide information about the oxidation state and coordination environment of a metal catalyst during a reaction. frontiersin.org By combining these experimental techniques with computational modeling, a comprehensive picture of the reaction mechanism can be constructed, paving the way for the development of more efficient and selective catalytic systems.

Potential for Derivatization towards Unique Molecular Architectures

The inherent strain energy of the cyclopropane (B1198618) ring in this compound makes it an excellent precursor for the synthesis of diverse and complex molecular architectures. Future research will explore the derivatization of this compound to access novel scaffolds with potential applications in medicinal chemistry, materials science, and natural product synthesis.

Ring-opening/cross-coupling reactions are a particularly promising avenue for derivatization. rsc.org By coupling the ring-opened intermediate with various partners, a wide array of functionalized compounds can be accessed. For instance, the synthesis of cyclopropyl carbocyclic nucleoside analogs has been achieved through related cyclopropanation reactions, demonstrating the potential to build biologically relevant molecules. acs.org The development of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, will be a key strategy for rapidly increasing molecular complexity from this simple starting material.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.